![molecular formula C8H11N3 B3006129 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 74983-05-4](/img/structure/B3006129.png)

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

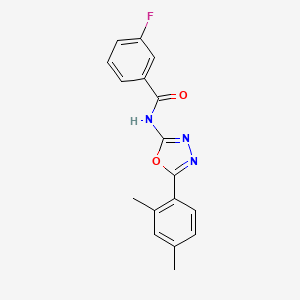

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 74983-05-4 . It has a molecular weight of 149.2 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves fine-tuning the band gap of the pyrido[2,3-b]pyrazine family . This process results in a wide range of emissions spanning the entire visible region from blue to red .Molecular Structure Analysis

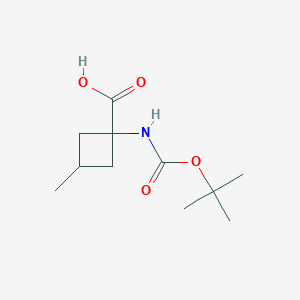

The IUPAC name for this compound is 3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . The InChI code for this compound is 1S/C8H11N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3, (H,9,11) .Chemical Reactions Analysis

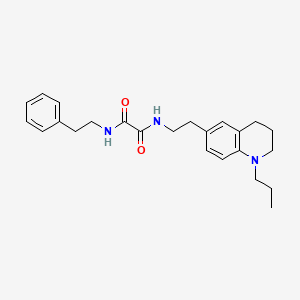

By choosing appropriate donor units, two thermally activated delayed fluorescence (TADF) molecules can be obtained . The resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a high photoluminescence quantum efficiency (PLQY) .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine”, focusing on unique applications across different fields:

Full-Color Fluorescent Materials

This compound has been utilized in the development of full-color fluorescent materials with high photoluminescence quantum efficiency (PLQY). These materials are crucial for cost-effective multicolor display applications due to their simple molecular structure and high efficiency .

Anti-Cancer Agents

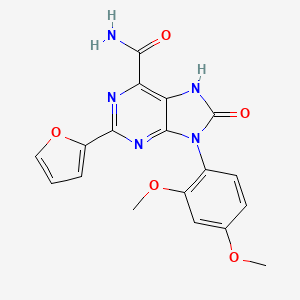

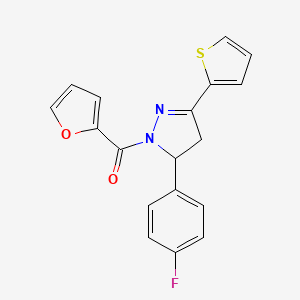

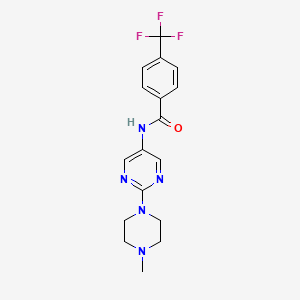

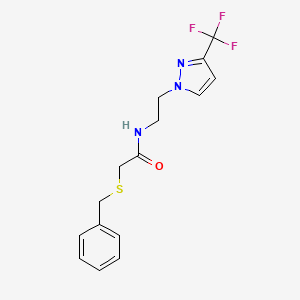

“3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine” derivatives have been explored as novel anti-cancer agents. They have been studied for their ability to bind in the tyrosine kinase ligand binding region, which is significant for cancer therapy .

FGFR Signaling Pathway Inhibitors

Compounds based on this chemical structure have shown potent activities against FGFR1, 2, and 3. Abnormal activation of FGFR signaling pathways is a common feature in various tumors, making these compounds attractive for cancer therapy .

Pyrido[2,3-d]pyrimidin Derivatives

The compound has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones. These derivatives have potential applications in medicinal chemistry due to their varied biological activities .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , suggesting potential targets could be various kinases.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of target kinases, thereby affecting cellular signaling pathways .

Biochemical Pathways

Kinase inhibitors generally affect pathways involved in cell growth and proliferation, so this compound may have similar effects .

properties

IUPAC Name |

3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLGRFMEIDKBOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(N1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidin-2-yl}-1H-indole](/img/structure/B3006049.png)

![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3006054.png)

![2-(methylsulfanyl)-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B3006055.png)

![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)

![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)